molecular formula C26H28O B8019038 Pyrenedecanal

Pyrenedecanal

Cat. No.: B8019038
M. Wt: 356.5 g/mol
InChI Key: DDQKUWNQRSZFLR-UHFFFAOYSA-N
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Description

Pyrenedecanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a pyrene moiety attached to a decanal chain. Pyrene is a polycyclic aromatic hydrocarbon known for its stability and fluorescence properties, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrenedecanal can be synthesized through a series of chemical reactions involving pyrene and decanal. One common method involves the formylation of pyrene to introduce an aldehyde group, followed by a reaction with decanal. The process typically requires the use of strong acids or bases as catalysts and may involve multiple purification steps to obtain the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common for monitoring the reaction progress and product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form pyrenedecanoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The aldehyde group in this compound can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Grignard reagents in anhydrous ether.

Major Products:

    Oxidation: Pyrenedecanoic acid.

    Reduction: Pyrenedecanol.

    Substitution: Various substituted pyrene derivatives.

Scientific Research Applications

Pyrenedecanal has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in the study of molecular interactions and dynamics.

    Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.

    Industry: Utilized in the development of advanced materials such as organic light-emitting diodes (OLEDs) and sensors.

Mechanism of Action

The mechanism of action of pyrenedecanal involves its interaction with various molecular targets and pathways. In biological systems, this compound can insert into lipid bilayers due to its hydrophobic pyrene moiety, affecting membrane fluidity and function. It can also act as a fluorescent marker, allowing researchers to track its distribution and interactions within cells.

Comparison with Similar Compounds

    Pyrene: A simpler polycyclic aromatic hydrocarbon without the aldehyde group.

    Pyrenedecanoic acid: The oxidized form of pyrenedecanal.

    Pyrenedecanol: The reduced form of this compound.

Uniqueness: this compound is unique due to its combination of a fluorescent pyrene moiety and a reactive aldehyde group. This dual functionality allows it to be used in a variety of applications, from chemical synthesis to biological imaging, making it a versatile compound in scientific research.

Properties

IUPAC Name

10-pyren-1-yldecanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O/c27-19-8-6-4-2-1-3-5-7-10-20-13-14-23-16-15-21-11-9-12-22-17-18-24(20)26(23)25(21)22/h9,11-19H,1-8,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDQKUWNQRSZFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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